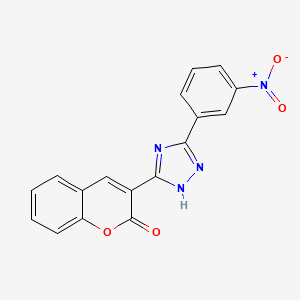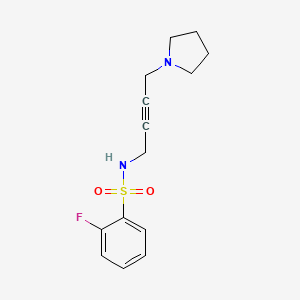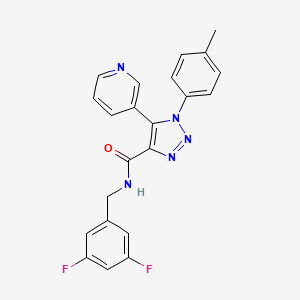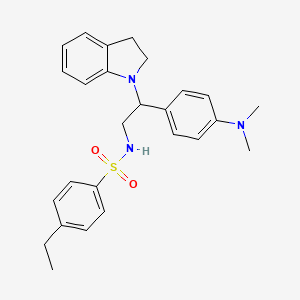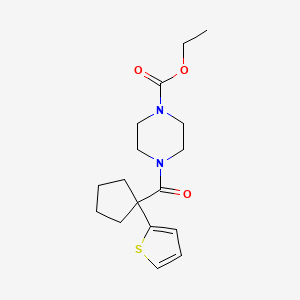
6-anilino-2-(4-methylphenyl)-5-phenyl-2,3-dihydro-4H-thiopyran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-anilino-2-(4-methylphenyl)-5-phenyl-2,3-dihydro-4H-thiopyran-4-one is a heterocyclic compound that has been studied for its potential applications in medicinal chemistry, particularly as an anti-inflammatory agent. The chemical structure of this compound is composed of a thiopyran ring system with an anilino group attached to the 2-position and a phenyl ring attached to the 5-position. This compound has been studied for its potential to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2).
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
Research has explored the synthesis and reactions of thiopyran derivatives, highlighting their significance in organic chemistry. For instance, studies have detailed the synthesis of 2-methyl-4-oxo-4H-1-benzothiophenopyran and its analogs, discussing various reactions to produce compounds with potential biological or material science applications (Ibrahim, El-Shaaer, & Hassan, 2002). These findings suggest that 6-anilino-2-(4-methylphenyl)-5-phenyl-2,3-dihydro-4H-thiopyran-4-one could be synthesized through similar pathways for further chemical studies.
Corrosion Inhibition
Another area of application is in corrosion inhibition. A study on the adsorption and corrosion inhibition properties of a synthesized thiophene Schiff base on mild steel in acidic solutions demonstrates the protective capabilities of thiophene derivatives (Daoud et al., 2014). This suggests that thiopyran derivatives, including this compound, may have potential as corrosion inhibitors in industrial applications.
Fluorescent Dyes and Luminescent Materials
Thiopyran compounds have also been investigated for their potential in creating fluorescent dyes and luminescent materials. Research into the chemistry of Boranil fluorophores, for example, has led to the development of fluorescent dyes through selective reduction and conversion processes (Frath et al., 2012). This opens possibilities for this compound in the synthesis of novel fluorescent materials for biological imaging or optoelectronic devices.
Antitumor Activity and Dye Synthesis
Furthermore, thiophene-based compounds incorporating azo dyes and pyrazolone moieties have been synthesized and evaluated for their antitumor activities, as well as their application as disperse dyes on polyester fabric, demonstrating the diverse functional capabilities of thiophene derivatives (Gouda et al., 2016). This suggests potential biomedical and industrial applications for related compounds.
Electroluminescence and Organic Electronics
Lastly, the development of emitting amorphous molecular materials based on thiophene derivatives for electroluminescence showcases the application of such compounds in organic electronics, offering insights into the use of this compound in creating novel electronic devices (Doi et al., 2003).
Propriétés
IUPAC Name |
6-anilino-2-(4-methylphenyl)-5-phenyl-2,3-dihydrothiopyran-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NOS/c1-17-12-14-18(15-13-17)22-16-21(26)23(19-8-4-2-5-9-19)24(27-22)25-20-10-6-3-7-11-20/h2-15,22,25H,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXKPGGNZOJHLPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=O)C(=C(S2)NC3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(6-Phenylimidazo[2,1-b]thiazol-3-yl)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2746785.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-(4-fluorophenyl)sulfonylpropanamide](/img/structure/B2746786.png)
![1-([1,1'-Biphenyl]-3-ylsulfonyl)-3-(isobutylsulfonyl)azetidine](/img/structure/B2746787.png)
![Tert-butyl 3-(iodomethyl)-2,3,4a,5,7,7a-hexahydro-[1,4]dioxino[2,3-c]pyrrole-6-carboxylate](/img/structure/B2746789.png)
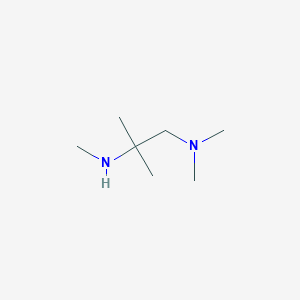
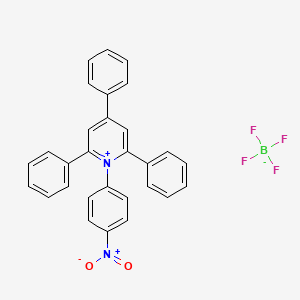
![N-[2-(4-{[4-(2,3-dimethylphenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)-4-methylquinolin-6-yl]acetamide](/img/structure/B2746794.png)
![(2S)-N-[2-(Prop-2-enoylamino)ethyl]-1-(pyridine-2-carbonyl)pyrrolidine-2-carboxamide](/img/structure/B2746795.png)
